N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 2,6-difluorobenzyl halides . For instance, a preparation method of 2,6-difluorobenzyl bromide involves the reaction of 2,6-difluorotoluene with hydrobromic acid and oxydol . Another process involves the reduction of a benzonitrile derivative to produce a benzylamine derivative .Molecular Structure Analysis
The molecular structure of a compound can be deduced from its SMILES string or InChI key. For a related compound, “N-(2,6-Difluorobenzyl)-2-(4-morpholinyl)ethanamine”, the SMILES string isFC1=C(CNCCN2CCOCC2)C(F)=CC=C1
and the InChI key is ZEXJWPFZBFSBQE-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and refractive index. For a related compound, “2,6-Difluorobenzyl chloride”, the refractive index isn20/D 1.493 (lit.)
and the density is 1.197 g/mL at 25 °C (lit.)
.
Scientific Research Applications
Structural Analysis and Molecular Interactions
- The molecular structure of related compounds has been analyzed, showing specific features like hydrogen bonding and molecular arrangement. For instance, in the study of a similar compound, N 2,N 2′-Bis(3-nitrobenzylidene)pyridine-2,6-dicarbohydrazide, the molecules were found to be connected by hydrogen bonds, and one dimethylformamide molecule was disordered over two positions (Cheng & Liu, 2007).
- Another study on N′2,N′6-Bis(benzylidene) pyridine-2,6-Dicarbohydrazide Derivatives involved synthesis, characterization, and crystal structure analysis. The crystal structure analysis revealed that these compounds crystallize in specific systems, with measurements and angles detailed for each compound (Li et al., 2013).
Material Science and Engineering
- Research on the compound N 6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine provided insights into the molecular arrangement and stability of the crystal structure, highlighting intramolecular N—H⋯O hydrogen bonds and the molecular stability provided by intermolecular N—H⋯O and N—H⋯N hydrogen bonds (Ge & Qian, 2011).
- The synthesis of new aromatic diamine monomers like 2,6-bis(4-amino-2-trifluoromethylphenoxy-4 '-benzoyl)pyridine (BAFP) and its subsequent polycondensation with four aromatic dianhydrides resulted in a series of novel aromatic polyimides containing both pyridine and fluorine. These polyimides exhibited excellent solubility in various solvents, high glass-transition temperatures, and good thermal stability (Zhang et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2/c13-9-3-1-4-10(14)8(9)7-16-12-11(17(18)19)5-2-6-15-12/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIXXFDDPAUBRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC2=C(C=CC=N2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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